molecular formula C6H14ClNO B6191263 rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans CAS No. 2648902-27-4

rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans

Cat. No. B6191263
CAS RN: 2648902-27-4
M. Wt: 151.6
InChI Key:
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Description

Rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans (RMMCB-HCl, trans) is a cyclic amine hydrochloride salt that has been studied for its potential applications in various scientific research fields. It is a novel compound that has been synthesized in a laboratory setting and has been found to possess unique properties that make it a valuable tool for researchers.

Mechanism of Action

RMMCB-HCl, trans acts as an agonist for G-protein-coupled receptors. When it binds to the receptor, it activates the receptor and stimulates the production of a variety of second messengers, such as cAMP and Ca2+. These second messengers activate a variety of cellular processes, such as gene expression, protein synthesis, and cell growth and differentiation.
Biochemical and Physiological Effects
RMMCB-HCl, trans has been found to have a variety of biochemical and physiological effects. It has been found to stimulate the production of cAMP and Ca2+, which can activate a variety of cellular processes. It has also been found to inhibit the activity of certain enzymes, such as phosphodiesterase and tyrosine hydroxylase, which can lead to a variety of physiological effects.

Advantages and Limitations for Lab Experiments

RMMCB-HCl, trans has several advantages for laboratory experiments. It is a novel compound that has been synthesized in a laboratory setting and has been found to possess unique properties that make it a valuable tool for researchers. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and easy to obtain.
However, there are also some limitations to using RMMCB-HCl, trans in laboratory experiments. It is not a naturally occurring compound, so it may not have the same biological effects as naturally occurring compounds. Additionally, it is a small molecule, so it may not be able to bind to certain receptors or enzymes as effectively as larger molecules.

Future Directions

There are several potential future directions for RMMCB-HCl, trans. First, it could be used to study the effects of G-protein-coupled receptors on various cellular processes. Additionally, it could be used to study the effects of enzyme inhibition on various cellular processes. Furthermore, it could be used to study the effects of drug-drug interactions on various cellular processes. Finally, it could be used to develop novel drugs for the treatment of various diseases.

Synthesis Methods

RMMCB-HCl, trans is synthesized in a two-step process. The first step involves the reaction of 2-methoxy-N-methylcyclobutan-1-amine with hydrochloric acid to produce the hydrochloride salt. The second step involves the racemization of the hydrochloride salt to yield the trans isomer. This process begins with the reaction of the amine with hydrochloric acid to form the hydrochloride salt. This salt is then heated in an organic solvent to racemize the hydrochloride salt to yield the trans isomer.

Scientific Research Applications

RMMCB-HCl, trans has been studied for its potential applications in various scientific research fields. It has been found to possess unique properties that make it a valuable tool for researchers. For example, it has been used as a substrate for enzyme-catalyzed reactions, as an inhibitor of enzyme-catalyzed reactions, and as an agonist for G-protein-coupled receptors. It has also been studied for its potential use as a drug in the treatment of various diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans involves the reaction of a cyclobutanone derivative with an amine followed by reduction and quaternization.", "Starting Materials": [ "2-methoxycyclobutanone", "methylamine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "2-methoxycyclobutanone is reacted with methylamine in ethanol to form rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine.", "The resulting amine is then reduced using sodium borohydride to form the corresponding amine hydrochloride salt.", "Finally, the amine hydrochloride salt is quaternized with hydrochloric acid to form rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans." ] }

CAS RN

2648902-27-4

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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